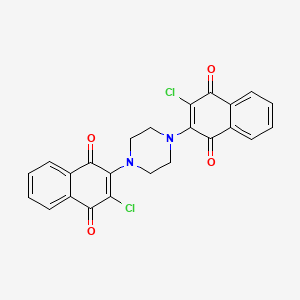
2,2'-Piperazine-1,4-diylbis(3-chloronaphthoquinone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) is a synthetic organic compound characterized by the presence of a piperazine ring linked to two 3-chloronaphthoquinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) typically involves the reaction of piperazine with 3-chloronaphthoquinone under controlled conditions. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-chloronaphthoquinone in the presence of a suitable solvent and base . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2’-Piperazine-1,4-diylbisethanesulfonic acid: This compound has a similar piperazine core but different functional groups, leading to distinct chemical properties.
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Another compound with a piperazine core, but with dithiol moieties instead of naphthoquinone.
Uniqueness
2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) is unique due to its specific combination of piperazine and 3-chloronaphthoquinone moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
6312-47-6 |
|---|---|
分子式 |
C24H16Cl2N2O4 |
分子量 |
467.3 g/mol |
IUPAC名 |
2-chloro-3-[4-(3-chloro-1,4-dioxonaphthalen-2-yl)piperazin-1-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-17-19(23(31)15-7-3-1-5-13(15)21(17)29)27-9-11-28(12-10-27)20-18(26)22(30)14-6-2-4-8-16(14)24(20)32/h1-8H,9-12H2 |
InChIキー |
LLEAFADFRDXABW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
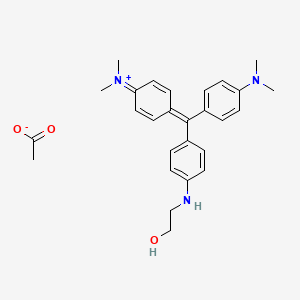
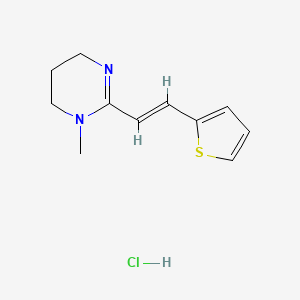
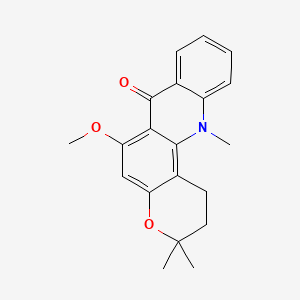
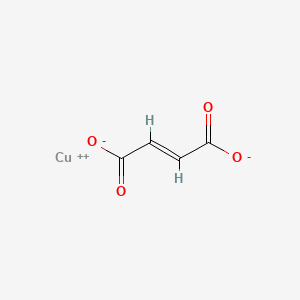
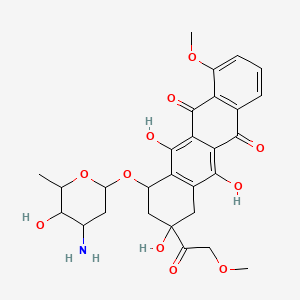
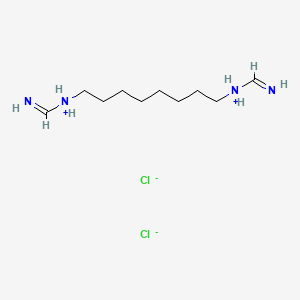
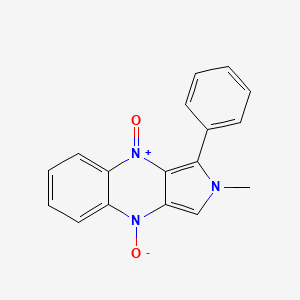
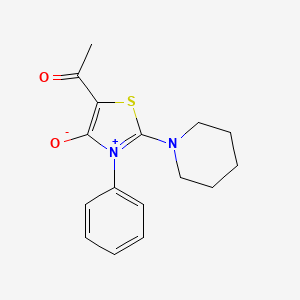

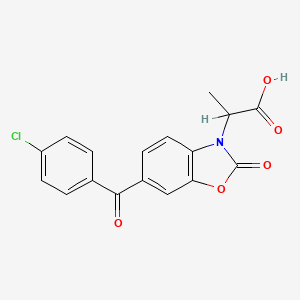
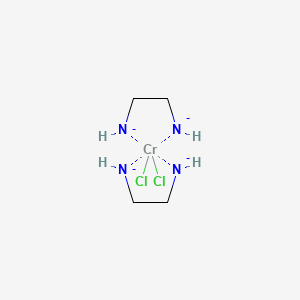

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)
